N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound that features a combination of pyrimidine, triazole, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multiple steps:
Formation of the Pyrimidine Intermediate: The starting material, 2-chloro-5-fluoropyrimidine, is reacted with appropriate reagents to form the desired pyrimidine intermediate.
Coupling with Methoxyphenyl Group: The pyrimidine intermediate is then coupled with a methoxyphenyl derivative under specific conditions to form the methoxyphenyl-pyrimidine compound.
Formation of the Triazole Derivative: The final step involves the reaction of the methoxyphenyl-pyrimidine compound with a triazole derivative to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of the target compound.
4-Amino-2-chloro-5-fluoropyrimidine: Another related compound with similar structural features.
Uniqueness
N-[(E)-{3-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is unique due to its combination of pyrimidine, triazole, and methoxyphenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H10ClFN6O2 |
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Molecular Weight |
348.72 g/mol |
IUPAC Name |
(E)-1-[3-(2-chloro-5-fluoropyrimidin-4-yl)oxy-4-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C14H10ClFN6O2/c1-23-11-3-2-9(5-20-22-7-18-19-8-22)4-12(11)24-13-10(16)6-17-14(15)21-13/h2-8H,1H3/b20-5+ |
InChI Key |
ISIYJVKHYVUUMF-DENHBWNVSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C=NN=C2)OC3=NC(=NC=C3F)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C=NN=C2)OC3=NC(=NC=C3F)Cl |
solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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